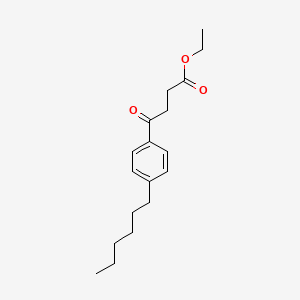

Ethyl 4-(4-hexylphenyl)-4-oxobutyrate

描述

Ethyl 4-(4-hexylphenyl)-4-oxobutyrate is a β-keto ester characterized by a hexyl-substituted phenyl ring at the 4-position of the butyrate backbone. Its structure combines a lipophilic alkyl chain with an electron-withdrawing ketone group, making it valuable in organic synthesis, particularly in the preparation of lactones, pharmaceuticals, and specialty polymers.

属性

IUPAC Name |

ethyl 4-(4-hexylphenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O3/c1-3-5-6-7-8-15-9-11-16(12-10-15)17(19)13-14-18(20)21-4-2/h9-12H,3-8,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGCUKRFRTAOHEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C(=O)CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401345 | |

| Record name | ETHYL 4-(4-HEXYLPHENYL)-4-OXOBUTYRATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312943-18-3 | |

| Record name | ETHYL 4-(4-HEXYLPHENYL)-4-OXOBUTYRATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-hexylphenyl)-4-oxobutyrate typically involves the esterification of 4-(4-hexylphenyl)-4-oxobutyric acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

化学反应分析

Types of Reactions: Ethyl 4-(4-hexylphenyl)-4-oxobutyrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products:

Oxidation: Formation of 4-(4-hexylphenyl)-4-oxobutyric acid.

Reduction: Formation of 4-(4-hexylphenyl)-4-hydroxybutyrate.

Substitution: Formation of substituted phenyl derivatives, such as 4-(4-nitrohexylphenyl)-4-oxobutyrate.

科学研究应用

Ethyl 4-(4-hexylphenyl)-4-oxobutyrate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: The compound can be utilized in the study of enzyme-catalyzed esterification and hydrolysis reactions.

Industry: Used in the production of specialty chemicals and materials with specific properties, such as plasticizers and surfactants.

作用机制

The mechanism of action of Ethyl 4-(4-hexylphenyl)-4-oxobutyrate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The phenyl ring may interact with hydrophobic pockets in proteins, influencing their activity and function.

相似化合物的比较

Substituent Effects on Physicochemical Properties

- Alkyl Chains (e.g., Hexyl vs. Methyl): The hexyl group in the target compound significantly increases lipophilicity compared to methyl or methoxy analogs, enhancing solubility in nonpolar solvents. Longer alkyl chains also reduce melting points due to weaker crystalline packing .

- Halogen Substituents (Fluoro, Chloro) :

Halogenated derivatives exhibit higher densities and boiling points due to increased molecular mass and dipole interactions. For example, the difluorophenyl analog has a density of 1.217 g/cm³ , while chlorophenyl variants are preferred in electrophilic substitution reactions . - Methoxy Groups : Methoxy-substituted analogs (e.g., 3- or 4-methoxyphenyl) demonstrate improved solubility in polar solvents and stabilize ketone resonance structures, altering reactivity in condensation reactions .

生物活性

Ethyl 4-(4-hexylphenyl)-4-oxobutyrate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a hexyl group attached to a phenyl ring, contributing to its lipophilicity and potential interactions with biological membranes.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate their activity, leading to significant biological effects such as:

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties by inducing apoptosis in cancer cells.

- Anti-inflammatory Effects : The compound's structure allows it to interact with inflammatory pathways, potentially reducing inflammation.

Research Findings

Recent studies have explored the biological activities of this compound, revealing promising results:

- Antitumor Activity : In a study involving Ehrlich Ascites Carcinoma (EAC) cells, the compound demonstrated a significant reduction in tumor cell viability by 100%, indicating strong antitumor potential .

- Mechanistic Insights : Molecular docking studies have suggested favorable interactions between the compound and specific cancer-related receptors, enhancing its potential as an anticancer agent .

Case Study 1: Antitumor Efficacy

A recent investigation evaluated the efficacy of this compound against EAC cells. The study found that treatment led to a marked decrease in cell viability and significant increases in apoptotic markers. Histopathological examinations confirmed minimal toxicity to liver and kidney tissues, supporting the compound's safety profile .

Case Study 2: Anti-inflammatory Potential

In another study focusing on anti-inflammatory effects, this compound was tested in animal models for its ability to reduce inflammatory markers. Results indicated a substantial decrease in pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 4-(2-methylphenyl)-4-oxobutyrate | Lacks hexyl group | Moderate anti-inflammatory |

| Ethyl 4-(2-fluorophenyl)-4-oxobutyrate | Contains fluorine | Enhanced receptor binding |

| Ethyl 4-(3-methoxyphenyl)-4-oxobutyrate | Contains methoxy group | Antioxidant properties |

Unique Attributes

This compound stands out due to its lipophilic nature and ability to penetrate cellular membranes efficiently, which may enhance its bioavailability and therapeutic efficacy compared to other derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。